molecular formula C16H22N2O4 B1270873 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid CAS No. 444582-90-5

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Cat. No. B1270873
CAS RN: 444582-90-5
M. Wt: 306.36 g/mol
InChI Key: SSBZXKJSOFJQBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF at 0° C. BH3-THF is added and the solution is stirred overnight. The solution is then cooled to about 0° C. and 60 mL of 2 M NaOH is added followed by EtOAc and brine. After separation, the aqueous solution is extracted with EtOAc (3×). The combined organic solutions are washed with water (2×) and brine, and then dried (Na2SO4), filtered and concentrated to give the title compound.


Molecular Structure Analysis

The molecular weight of “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid” is 306.36 g/mol. The InChI Key is SSBZXKJSOFJQBW-UHFFFAOYSA-N.


Chemical Reactions Analysis

The compound has been used in the development of acetyl-CoA carboxylase inhibitors, demonstrating the potential for creating bioactive molecules with similar structural frameworks.


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals .

Scientific Research Applications

Development of PROTACs

2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid, a derivative of the compound, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Chemical Conjugates

The compound can also be used in the development of chemical conjugates . Chemical conjugates are entities that combine two or more molecules, typically a drug and a targeting moiety, to improve the drug’s efficacy and safety.

Synthesis of Brexpiprazole

4-(4-Boc-piperazin-1-yl)benzo[b]thein-2-carboxylate, another derivative of the compound, is an intermediate in the synthesis of Brexpiprazole . Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an add-on treatment for major depressive disorder.

Drug Discovery and Development

Given its role in the synthesis of pharmaceutical compounds like Brexpiprazole , this compound could potentially be used in drug discovery and development processes.

Research and Laboratory Use

As a chemical reagent, this compound can be used in various research and laboratory applications . Its properties and reactions can be studied to gain insights into chemical behaviors and interactions.

Safety And Hazards

The compound is considered hazardous. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The compound has potential applications in various fields of research. For instance, it has been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics. It has also been used in the development of acetyl-CoA carboxylase inhibitors, and as a semi-flexible linker in PROTAC development for targeted protein degradation .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBZXKJSOFJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373528
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

CAS RN

444582-90-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An alternative method for preparing this intermediate is as follows. 4-(2-Formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (0.50 g, 1.72 mmol) is dissolved in 80 mL of dioxane and 20 mL of H2O. The mixture is cooled to 4° C. To this is added sulfamic acid (1.36 g, 14.00 mmol) in one portion. The mixture is stirred for an additional 30 min. To this is added 3 mL of a solution of NaClO2 (0.343 g, 3.80 mmol) in a dropwise manner. The reaction is quenched reaction with addition of 50 mL of H2O and 50 mL of brine. The mixture is extracted with 3×100 mL of CH2Cl2. The organic phase is washed with 2×50 mL of brine, dried (MgSO4), filtered and concentrated to give 500 mg of 4-(2-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, 95% yield.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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